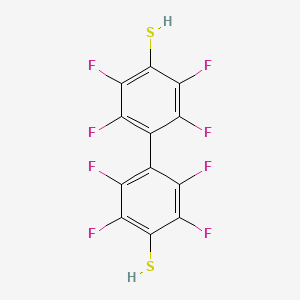

Octafluoro-4,4'-biphenyldithiol

説明

Contextualizing Fluorinated Aromatic Dithiols in Contemporary Chemical Research

Fluorinated aromatic dithiols are a specialized class of organic molecules that have garnered considerable attention in contemporary chemical research. Aromatic dithiols, such as the well-studied biphenyl-4,4'-dithiol, serve as fundamental building blocks in molecular electronics. chemicalbook.com The thiol (-SH) groups at either end of the molecule can form strong chemical bonds with metal surfaces, particularly gold, enabling the formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs). nih.govgoogle.com These SAMs provide a versatile platform for creating molecular junctions, where the electrical properties of individual molecules can be probed.

The introduction of fluorine atoms onto the aromatic rings, as in Octafluoro-4,4'-biphenyldithiol, dramatically alters the electronic properties of the parent molecule. Fluorine is the most electronegative element, and its presence leads to a significant withdrawal of electron density from the aromatic system. This perfluorination strategy is a key area of research for tuning the energy levels of molecular orbitals and, consequently, the charge transport characteristics of molecular electronic devices.

Significance of Thiol and Fluorine Functionalization in Molecular Engineering

The functionalization of aromatic systems with both thiol and fluorine groups is a powerful strategy in molecular engineering. Each functional group imparts distinct and crucial properties to the molecule.

Thiol Functionalization: The terminal thiol groups are the primary means by which these molecules interface with the outside world, particularly with metal electrodes. The sulfur-metal bond, typically a gold-thiolate bond, is relatively strong and directional, which facilitates the spontaneous formation of well-ordered SAMs. nih.gov This "bottom-up" self-assembly is a cornerstone of nanotechnology, allowing for the precise arrangement of molecules on a surface without the need for complex and expensive lithographic techniques. The ability of dithiols to bridge two electrodes is fundamental to the concept of a single-molecule circuit.

Fluorine Functionalization: The substitution of hydrogen with fluorine has several profound effects:

Electronic Effects: Perfluorination lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can shift the dominant charge transport mechanism from HOMO-mediated (p-type) to LUMO-mediated (n-type) conduction.

Intermolecular Interactions: The highly polarized C-F bonds can lead to unique intermolecular and surface interactions, influencing the packing and orientation of molecules within a SAM.

Stability: The strength of the carbon-fluorine bond can enhance the thermal and chemical stability of the molecule, a desirable trait for robust molecular electronic devices.

The combination of these functional groups in this compound creates a molecule with a pre-programmed set of instructions for self-assembly and electronic behavior.

Overview of Current Research Trajectories for this compound

While direct experimental studies on this compound are not as prevalent as for its non-fluorinated analog, current research trajectories can be inferred from studies on similar systems. The primary areas of investigation are expected to be:

Molecular Electronics: A key focus is the fabrication and characterization of single-molecule junctions incorporating this compound. Research aims to measure its conductance, understand the influence of the perfluorinated biphenyl (B1667301) bridge on charge transport, and explore its potential as a molecular switch or resistor. Theoretical studies using density functional theory (DFT) are often employed to predict and understand the electronic transport properties of such junctions. liverpool.ac.uk

Self-Assembled Monolayers: Investigating the formation, structure, and properties of SAMs of this compound on various substrates, particularly gold, is a significant research direction. The orientation and packing of the molecules in the SAM are of great interest, as they directly impact the performance of any device built upon them.

Surface Modification: The ability of fluorinated compounds to create low-energy, hydrophobic surfaces makes this compound a candidate for surface modification applications, potentially in areas such as corrosion resistance and bio-fouling prevention.

Data Tables

Table 1: General Properties of Related Biphenyl Compounds

| Property | Biphenyl-4,4'-diol | 4,4'-Dibromobiphenyl | Octafluoro-4,4'-dibromobiphenyl |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₈Br₂ | C₁₂Br₂F₈ |

| Molar Mass | 186.21 g/mol | 312.00 g/mol | 455.92 g/mol nih.gov |

| Appearance | Colorless or white solid | - | Colorless oily liquid |

| Key Feature | Hydroxy functional groups | Bromo functional groups | Perfluorinated with bromo groups |

Table 2: Comparison of Related Dithiol Compounds

| Compound | Key Structural Feature | Primary Research Focus |

| Biphenyl-4,4'-dithiol | Non-fluorinated biphenyl core | Molecular electronics, SAMs on gold chemicalbook.com |

| This compound | Perfluorinated biphenyl core | Theoretical studies on charge transport, potential for n-type conduction |

| 1,4-Benzenedithiol | Single benzene (B151609) ring | Fundamental studies of molecular conductance liverpool.ac.uk |

Synthetic Methodologies and Mechanistic Investigations for this compound

The synthesis of this compound, a key organofluorine compound, involves multi-step pathways that require precise control over reaction conditions to achieve desired regioselectivity and yield. The methodologies primarily revolve around two strategic approaches: the functionalization of a pre-synthesized perfluorinated biphenyl core and the direct introduction of sulfur functionalities onto a fully fluorinated biphenyl precursor via nucleophilic substitution.

Structure

3D Structure

特性

CAS番号 |

21386-21-0 |

|---|---|

分子式 |

C12H2F8S2 |

分子量 |

362.3 g/mol |

IUPAC名 |

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-sulfanylphenyl)benzenethiol |

InChI |

InChI=1S/C12H2F8S2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H |

InChIキー |

BMXRSRJBJWJONO-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)S)F)F)C2=C(C(=C(C(=C2F)F)S)F)F |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Elucidation of Octafluoro 4,4 Biphenyldithiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic compounds. For Octafluoro-4,4'-biphenyldithiol, a combination of ¹⁹F, ¹H, and ¹³C NMR spectroscopy provides a complete picture of its intricate structure.

Given the presence of eight fluorine atoms, ¹⁹F NMR spectroscopy is particularly insightful for characterizing this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and making it an excellent probe for structural analysis. cnr.it The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.

In this compound, the eight fluorine atoms are chemically equivalent in pairs. The spectrum is expected to show two main groups of signals corresponding to the fluorine atoms ortho and meta to the C-S bond. These signals will appear as complex multiplets due to spin-spin coupling between non-equivalent fluorine atoms.

| Position | Approximate Chemical Shift (δ) / ppm | Multiplicity |

|---|---|---|

| F-2, F-2', F-6, F-6' | -135 to -140 | m |

| F-3, F-3', F-5, F-5' | -155 to -160 | m |

Note: 'm' denotes a multiplet. Chemical shifts are referenced to a standard and can vary based on solvent and experimental conditions.

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms in the molecule. For this compound, the only protons are those of the two thiol (-SH) groups. This results in a single, distinct signal in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum will show signals for each unique carbon atom in the biphenyl (B1667301) structure. The carbon atoms directly bonded to fluorine will exhibit characteristic large one-bond carbon-fluorine coupling constants (¹JCF), while smaller couplings will be observed for carbons further away.

| Nucleus | Position | Approximate Chemical Shift (δ) / ppm | Multiplicity |

|---|---|---|---|

| ¹H | -SH | ~3.5 - 4.0 | s |

| ¹³C | C-S | ~110 - 120 | m |

| ¹³C | C-C (biphenyl linkage) | ~125 - 135 | m |

| ¹³C | C-F | ~138 - 148 | d, t (due to C-F coupling) |

Note: 's' denotes a singlet, 'm' a multiplet, 'd' a doublet, and 't' a triplet. Chemical shifts and multiplicities are approximate and can be influenced by experimental parameters.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which allows for the determination of the elemental formula of a molecule. The calculated exact mass of this compound (C₁₂H₂F₈S₂) is 361.9470 g/mol . nih.gov An HRMS experiment would be expected to yield a measured mass very close to this value, confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂F₈S₂ |

| Calculated Exact Mass | 361.9470 g/mol nih.gov |

| Expected [M+H]⁺ Ion m/z | 362.9548 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. biorxiv.orgnih.gov The pattern of fragmentation provides valuable information about the molecule's structure and connectivity. chemrxiv.orgmdpi.com For this compound, fragmentation would likely initiate at the weaker bonds, such as the S-H and C-S bonds. Common fragmentation pathways would include the loss of a hydrogen radical (H•), a thiol radical (•SH), or cleavage of the biphenyl C-C bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are complementary and offer a molecular fingerprint that can be used for identification and structural analysis. computersciencejournal.org

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The S-H stretching vibration is typically observed in the IR spectrum as a weak band around 2550-2600 cm⁻¹. Strong absorptions corresponding to C-F stretching modes are expected in the 1100-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the biphenyl rings would appear in the 1400-1600 cm⁻¹ range. In Raman spectroscopy, the symmetric vibrations, such as the biphenyl C-C stretch, are often more intense. researchgate.net

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| S-H stretch | 2550 - 2600 | IR |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| C-F stretch | 1100 - 1300 | IR, Raman |

| Biphenyl C-C stretch | ~1280 | Raman |

Identification of Characteristic Vibrational Modes Associated with Fluorine and Thiol Groups

A definitive analysis of the vibrational modes of this compound would require experimental data from Infrared (IR) and Raman spectroscopy. Such spectra would reveal characteristic vibrations of the key functional groups.

For the thiol group (-SH) , a weak stretching vibration (ν(S-H)) would typically be expected in the region of 2550-2600 cm⁻¹. The presence and position of this peak would be a primary indicator of the thiol group. Bending vibrations of the S-H group would be expected at lower frequencies.

The carbon-fluorine bonds (C-F) in the perfluorinated biphenyl core would exhibit strong, characteristic stretching vibrations. Generally, aromatic C-F stretching bands are found in the 1100-1400 cm⁻¹ region. The multiplicity and exact frequencies of these bands would be sensitive to the substitution pattern on the aromatic rings.

To provide a concrete analysis, the following data table would be populated with experimentally observed and theoretically calculated vibrational frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |

| S-H Stretch | 2550-2600 | Data not available | Data not available |

| Aromatic C-F Stretch | 1100-1400 | Data not available | Data not available |

| Biphenyl Ring Vibrations | Varies | Data not available | Data not available |

| No experimental or calculated data for the vibrational frequencies of this compound are currently available in published literature. |

X-ray Diffraction Analysis of Crystalline Forms and Solid-State Structures (if single crystals are obtainable)

Should single crystals of this compound be successfully grown, single-crystal X-ray diffraction (SC-XRD) would provide the most definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise information on bond lengths, bond angles, and the torsional angle between the two phenyl rings. The planarity or twisting of the biphenyl system is a key structural feature that influences the electronic properties of the molecule.

Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding involving the thiol groups or other non-covalent interactions, would be elucidated. Powder X-ray diffraction (PXRD) could be used to characterize the bulk crystallinity of the material.

A summary of crystallographic data would typically be presented as follows:

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Torsional Angle (C-C-C-C) | Data not available |

| Key Bond Lengths (C-S, S-H, C-F) | Data not available |

| No published X-ray diffraction data for this compound could be located. |

Application of Computational Chemistry for Conformation and Electronic Structure Validation

In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) are invaluable tools for predicting the properties of molecules like this compound.

DFT calculations could be employed to:

Optimize the molecular geometry: This would predict bond lengths, bond angles, and the dihedral angle between the phenyl rings, offering insight into the most stable conformation of the molecule.

Calculate vibrational frequencies: Theoretical IR and Raman spectra can be simulated. These calculated frequencies, when scaled appropriately, can aid in the assignment of experimental spectra and provide a more detailed understanding of the vibrational modes.

Determine the electronic structure: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide information about the molecule's electronic properties, such as its electron-donating and -accepting capabilities. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's reactivity and potential applications in molecular electronics.

A typical table summarizing key computational findings would include:

| Computational Parameter (Method/Basis Set) | Calculated Value |

| Optimized Dihedral Angle | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Calculated S-H Vibrational Frequency | Data not available |

| Calculated C-F Vibrational Frequencies | Data not available |

| Specific computational studies on the conformation and electronic structure of this compound have not been identified in the surveyed literature. |

Surface Chemistry and Self Assembled Monolayers Sams of Octafluoro 4,4 Biphenyldithiol

Fundamental Principles of Thiol-Metal Surface Adsorption

The formation of SAMs is a spontaneous process driven by the chemical affinity between a specific functional group on the molecule, known as the headgroup, and a substrate. For thiol-based SAMs, this involves the strong interaction between sulfur and noble metals.

Adsorption Kinetics and Thermodynamics on Relevant Noble Metal Surfaces (e.g., Gold, Silver, Copper)

The adsorption of thiols onto noble metal surfaces like gold, silver, and copper is a complex process governed by both kinetic and thermodynamic factors. The most widely studied system is the interaction between thiols and gold. uh.edu The process begins with the chemisorption of the thiol's sulfur headgroup onto the metal surface, which involves the formation of a stable metal-sulfur (M-S) bond. While the exact nature of this bond is still a subject of research, it is widely considered to be a strong, covalent-like interaction.

The kinetics of SAM formation are often described as a two-step process. researchgate.net An initial, rapid adsorption step, which can occur within seconds to minutes, leads to a disordered, low-density molecular film. uh.edu This is followed by a much slower reorganization and relaxation phase, which can take several hours, where the adsorbed molecules arrange themselves into a densely packed, ordered monolayer. uh.edu The rate of adsorption can be influenced by factors such as the concentration of the thiol solution, the solvent used, and the temperature.

Thermodynamically, the self-assembly process is highly favorable. The strong M-S bond formation is a major driving force. For aromatic thiols, intermolecular interactions, such as van der Waals forces and π-π stacking between the aromatic rings, also contribute significantly to the stability of the final monolayer. While thiols are known to adsorb on silver and copper as well, the nature of the interaction and the resulting monolayer structure can differ from that on gold due to variations in the metal's lattice structure and chemical properties. uh.edu

The Role of Perfluorination in Influencing Surface Interactions and SAM Stability

The substitution of hydrogen atoms with fluorine atoms in the biphenyl (B1667301) backbone of Octafluoro-4,4'-biphenyldithiol has profound effects on the properties of the resulting SAMs. Perfluorination is known to enhance the chemical and thermal stability of organic molecules. This increased stability is attributed to the high strength of the carbon-fluorine (C-F) bond.

From a surface interaction perspective, the highly electronegative fluorine atoms create a strong dipole moment within the molecule. This can influence the molecule's orientation on the surface and its interaction with neighboring molecules. Studies on fluorinated aromatic thiols have shown that fluorination can enhance the localization of excited electrons, which can be a significant factor in molecular electronics applications. nih.gov

Furthermore, perfluorinated SAMs exhibit unique surface energy properties, often being both hydrophobic (water-repelling) and oleophobic (oil-repelling). This is a direct consequence of the low polarizability of the C-F bond. The stability of perfluorinated SAMs is also noteworthy. The rigid, helical structure of perfluorinated chains can contribute to the formation of highly ordered and densely packed monolayers, which in turn enhances their resistance to desorption and chemical attack.

Fabrication and In-Depth Characterization of this compound SAMs

The successful application of SAMs relies on the ability to fabricate high-quality, defect-free monolayers. Several techniques have been developed for this purpose, with solution-based deposition being the most common.

Exploration of Langmuir-Blodgett and Solution-Based Deposition Techniques

Solution-Based Deposition: This is the most straightforward method for preparing thiol SAMs. It involves immersing a clean noble metal substrate into a dilute solution of the thiol for a specific period. uh.edu The molecules then spontaneously adsorb onto the surface. The quality of the resulting monolayer depends on several parameters, including the purity of the thiol and solvent, the concentration of the solution, the immersion time, and the temperature. For aromatic dithiols, this method allows for the formation of densely packed and highly oriented monolayers. researchgate.net

Langmuir-Blodgett (LB) Deposition: The LB technique offers a higher degree of control over the monolayer's packing density and structure. researchgate.net It involves spreading the molecules onto the surface of a liquid subphase (usually water) in a trough. The molecules are then compressed into a densely packed monolayer at the air-water interface. This pre-organized monolayer is then transferred onto a solid substrate by slowly dipping and withdrawing the substrate through the interface. While this technique has been successfully used for various thiols, its application to aromatic dithiols like this compound may require careful optimization of the subphase composition and deposition parameters to ensure the formation of a stable and well-ordered monolayer. researchgate.net Comparing the two methods, LB deposition, where molecular organization precedes chemisorption, can potentially produce more highly organized films than the self-assembly process, where chemisorption occurs before molecular organization. researchgate.net

Advanced Surface Characterization Techniques:

To understand the structure and properties of the fabricated SAMs, a suite of surface-sensitive characterization techniques is employed.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface of SAMs at the nanoscale without causing significant damage to the delicate monolayer. In contact mode, a sharp tip attached to a cantilever is scanned across the surface, and the deflection of the cantilever is measured to create a topographical image. researchgate.net

Data Tables

Table 1: Comparison of Deposition Techniques for Thiol SAMs

| Feature | Solution-Based Deposition | Langmuir-Blodgett Deposition |

| Principle | Spontaneous adsorption from solution. | Transfer of a pre-organized monolayer from a liquid subphase. |

| Control | Less control over packing density. | High control over packing density and molecular arrangement. researchgate.net |

| Process | Simple immersion of the substrate. uh.edu | Involves a trough, compression barriers, and a dipping mechanism. researchgate.net |

| Potential for Defects | Can have more structural defects. | Can produce highly organized films with fewer defects. researchgate.net |

Table 2: Information Obtainable from AFM Analysis of SAMs

| Parameter | Description |

| Topography | Provides a 3D map of the surface, revealing features like terraces, pits, and domain boundaries. researchgate.net |

| Roughness | Quantifies the smoothness of the monolayer, indicating its uniformity. |

| Film Thickness | Can be measured by creating a scratch in the monolayer and imaging the height difference. |

| Molecular Packing | High-resolution imaging can sometimes resolve individual molecules, providing information on their packing arrangement. |

| Mechanical Properties | Techniques like lateral force microscopy can probe the friction and adhesion of the SAM surface. |

Scanning Tunneling Microscopy (STM) for Molecular Ordering and Packing Density

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the surface topography of conductive materials at the atomic scale. In the context of this compound SAMs, STM provides invaluable insights into the molecular arrangement and packing density on substrates like gold (Au(111)).

High-resolution STM images reveal the formation of well-ordered, close-packed domains in SAMs. nih.gov For biphenyldithiol derivatives, the introduction of substituents can influence the molecular conformation and, consequently, the packing of the monolayer. nih.gov Studies on similar aromatic dithiol systems have shown that the molecules tend to stand upright on the surface, facilitating dense packing. The ordering of these molecules can sometimes result in quasi-one-dimensional double-row structures within the monolayer. nih.gov The quality of the SAM, including the presence of defects such as vacancy islands, can also be assessed with STM. mpg.dedtic.mil The thermal annealing of these SAMs can lead to the migration and coalescence of these defects, resulting in larger, more uniform domains. mpg.de

The molecular lattice of the SAM can be distinguished from the underlying substrate lattice by the difference in their nearest-neighbor distances. For instance, alkanethiol SAMs on Au(111) exhibit a larger lattice parameter compared to the gold substrate. mpg.de While specific STM data for this compound is not abundant in the provided results, the principles derived from studies of biphenyldithiol and other fluorinated thiols suggest that the fluorinated biphenyl backbone would drive a highly ordered and densely packed structure.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Binding Energy, and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound SAMs, XPS is crucial for confirming the presence of all constituent elements (carbon, fluorine, and sulfur) and for determining the nature of the sulfur-substrate bond.

High-resolution XPS spectra of the S 2p region are particularly informative. The binding energy of the S 2p peak can distinguish between free thiol groups (-SH) and bound thiolates (S-Au). In well-formed SAMs, the majority of sulfur atoms are expected to be in the thiolate form, indicating covalent bonding to the gold substrate. The presence of a significant free thiol peak could suggest the formation of multilayers or a less organized monolayer. researchgate.net

The C 1s spectrum would show peaks corresponding to the carbon atoms in the biphenyl rings and those bonded to fluorine. The high electronegativity of fluorine atoms causes a significant shift to higher binding energies for the adjacent carbon atoms, providing a clear signature of the fluorination. The F 1s spectrum would confirm the presence and relative concentration of fluorine in the monolayer.

Furthermore, XPS can be used to assess the stability of the SAM by monitoring changes in the elemental composition and chemical states over time or after exposure to different environments. For example, oxidation of the sulfur headgroup to sulfinates or sulfonates can be detected as a shift in the S 2p binding energy to higher values. osti.gov

| Element | Core Level | Expected Binding Energy Range (eV) | Information Gained |

| Carbon | C 1s | ~284-292 | Phenyl backbone, C-F bonds |

| Fluorine | F 1s | ~688-690 | Presence and concentration of fluorine |

| Sulfur | S 2p | ~162-168 | Thiolate-gold bonding, oxidation state |

| Gold | Au 4f | ~84, ~87.7 | Substrate confirmation |

Contact Angle Goniometry for Surface Wettability and Hydrophobicity

Contact angle goniometry is a technique used to measure the wettability of a surface by determining the contact angle of a liquid droplet on it. For SAMs of this compound, this measurement provides direct insight into the surface energy and its hydrophobic/oleophobic nature.

The high degree of fluorination in this compound is expected to result in surfaces with very low surface energy. researchgate.net This low surface energy manifests as high contact angles for both water (hydrophobicity) and oils (oleophobicity). researchgate.net Fluorinated surfaces are known to be highly repellent to liquids due to the strong C-F bonds and the low polarizability of the fluorine atoms. researchgate.net

Studies on various fluorinated SAMs have consistently shown that an increased degree of fluorination leads to more hydrophobic and oleophobic surfaces. researchgate.net It is important to note that the molecular ordering and packing density of the SAM, as confirmed by techniques like STM and XPS, also play a crucial role in achieving high contact angles. A well-ordered, densely packed monolayer will present a uniform, low-energy surface, maximizing its repellent properties. The water contact angle on SAMs of fluorinated aromatic N-heterocyclic carbenes has been shown to increase by 15-20° compared to bare gold. nih.gov

Modulation of Interfacial Properties via Fluorine Substitution in SAMs

The deliberate incorporation of fluorine atoms into self-assembled monolayers provides a powerful strategy for tuning the properties of interfaces. The unique characteristics of fluorine, such as its high electronegativity and low polarizability, lead to significant changes in surface energy, adhesion, and lubricity.

Impact on Surface Energy, Adhesion, and Lubricity

The substitution of hydrogen with fluorine in the biphenyl backbone of the dithiol has a profound effect on the surface energy of the resulting SAM. The strong carbon-fluorine bonds and the low polarizability of the fluorine atom contribute to a significant reduction in surface energy. researchgate.net This low surface energy is the primary reason for the observed high hydrophobicity and oleophobicity of fluorinated surfaces.

Low surface energy directly translates to low adhesion. Surfaces coated with fluorinated SAMs exhibit reduced sticking of other materials, a property that is highly desirable in applications such as anti-fouling coatings and microelectronics. rsc.orgmdpi.com

The frictional properties, or lubricity, of the surface are also improved. Fluorinated SAMs have been shown to exhibit lower coefficients of friction compared to their non-fluorinated counterparts. researchgate.net This is attributed to the weak intermolecular forces between the fluorinated surface and a contacting object.

Engineering Highly Hydrophobic and Oleophobic Surfaces

The ability to create highly hydrophobic (water-repelling) and oleophobic (oil-repelling) surfaces is a key advantage of using fluorinated SAMs. The degree of hydrophobicity and oleophobicity can be tailored by controlling the level of fluorination within the monolayer. researchgate.net

By using this compound, a high density of fluorine atoms is presented at the surface, leading to a very low surface energy and, consequently, extreme liquid repellency. The creation of such surfaces is not solely dependent on the chemical composition but also on the physical structure of the surface. While the inherent properties of the fluorinated molecules are crucial, achieving superhydrophobicity (water contact angles > 150°) often involves creating a hierarchical micro- and nanostructure on the substrate prior to SAM deposition. mdpi.comfu-berlin.de This roughness enhances the repellent properties as described by the Cassie-Baxter state. mdpi.com

Long-Term Stability and Durability of this compound SAMs in Diverse Chemical Environments

The long-term stability and durability of SAMs are critical for their practical application. While the gold-thiolate bond is relatively strong, it can be susceptible to degradation under certain conditions. researchgate.net

Exposure to ambient laboratory conditions, including air, light, and moisture, can lead to the oxidation of the sulfur headgroup. osti.govresearchgate.net This oxidation can disrupt the ordered structure of the monolayer and lead to a decrease in its performance. Studies have shown that alkanethiolate SAMs on gold can oxidize to form alkanesulfinates and alkanesulfonates. researchgate.net The presence of ozone, even at low concentrations, can significantly accelerate this degradation process. osti.gov

However, fluorinated SAMs, in general, exhibit enhanced chemical and thermal stability compared to their hydrocarbon counterparts. fu-berlin.denih.gov The strong C-F bonds make the molecular backbone more resistant to chemical attack. The stability of the SAM is also influenced by the packing density; a more densely packed monolayer can offer better protection of the underlying substrate and the sulfur-gold bonds from the external environment.

To ensure the longevity of this compound SAMs, it is often necessary to store them in controlled environments, such as in the absence of UV light and reactive gases like ozone. osti.govresearchgate.net For applications requiring high stability, alternative anchoring chemistries or protective capping layers might be considered.

Electronic and Optoelectronic Applications of Octafluoro 4,4 Biphenyldithiol in Organic Electronics

Design and Fabrication of Organic Field-Effect Transistors (OFETs) Utilizing Octafluoro-4,4'-biphenyldithiol

While specific reports on the fabrication of Organic Field-Effect Transistors (OFETs) using this compound as the active semiconductor layer are not extensively documented, its properties suggest its potential use in modifying electrode surfaces or as a component in blend-based transistors. The design of such devices would leverage the molecule's ability to form ordered layers and its distinct electronic characteristics.

The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor, which is in turn heavily influenced by the molecular ordering and packing in the solid state. uky.edu For aromatic systems like biphenyls, efficient π-π stacking is crucial for facilitating intermolecular charge transport.

The introduction of fluorine atoms, as in this compound, can significantly influence the supramolecular organization. C-H···F interactions can promote a π-stack arrangement, which is beneficial for enhancing charge carrier mobility. researchgate.net However, the perfluorination of the biphenyl (B1667301) rings also introduces strong electrostatic interactions that can lead to different packing motifs compared to its non-fluorinated counterpart. The planarity of the biphenyl system, defined by the torsion angle between the two phenyl rings, is a key determinant of the degree of π-conjugation and, consequently, the charge transport efficiency. Studies on related biphenyl-dithiol molecules have shown that twisting the biphenyl system from a flat to a perpendicular conformation can decrease conductance significantly. nih.gov The rigid nature of the octafluoro-biphenyl core helps in maintaining a favorable conformation for charge transport.

Approaches to enhance charge carrier mobility in conjugated polymers often focus on improving nanostructural order and interchain π-π interactions, sometimes through the use of additives. nih.gov For OFETs incorporating this compound, fabrication techniques that promote high crystallinity and optimal molecular orientation relative to the electrodes would be essential.

Fluorination is a powerful strategy for tuning the electronic properties of organic semiconductors. The strong electronegativity of fluorine atoms has several key effects:

Lowering of HOMO and LUMO Energy Levels: The introduction of fluorine atoms generally leads to a significant lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This increased electron affinity makes the material more resistant to oxidative degradation and can facilitate electron injection, potentially leading to n-type or ambipolar behavior. researchgate.net

Work Function Modification: When used to form a SAM on a metal electrode (e.g., gold), this compound can significantly alter the work function of the metal. The direction and magnitude of this change depend on the formation of an interface dipole. This dipole arises from the superposition of the dipole of the polar thiol anchoring group, charge rearrangement at the metal-sulfur bond, and the intrinsic dipole of the fluorinated molecular backbone. mdpi.com This tunability of the work function is crucial for reducing the charge injection barrier between the electrode and the organic semiconductor, a key factor in optimizing OFET performance.

Systematic studies on fluorinated copolymers have shown that the position of fluorination can have a pronounced effect on the electronic properties, influencing ionization potentials, electron affinities, and dipole moments. nih.gov

Integration of this compound into Organic Light-Emitting Diodes (OLEDs)

The integration of this compound into OLEDs is primarily envisioned for its role in interfacial engineering, rather than as an emissive material itself. Its electronic properties make it suitable for use in charge injection and transport layers.

Efficient charge injection from the electrodes into the emissive layer is paramount for high-performance OLEDs. Thin layers of materials that can reduce the energy barrier for charge injection are often inserted between the electrode and the organic stack.

The ability of this compound to lower HOMO and LUMO energy levels is particularly relevant here. researchgate.net When used as a hole-injection layer (HIL) on an anode like indium tin oxide (ITO), the lowered HOMO level can create a more favorable energy alignment with the HOMO of the subsequent hole-transport layer, thereby reducing the hole injection barrier. nih.gov Similarly, its low-lying LUMO could be advantageous in electron injection layers. The use of fluorinated materials can thus improve the current and luminance efficiencies of OLEDs.

Single Molecule Conductance Studies and Molecular Junction Devices

The most direct and extensive research on this compound and its non-fluorinated analogs has been in the realm of single-molecule electronics. These studies provide fundamental insights into how charge flows through a single molecule. Techniques like scanning tunneling microscopy break-junction (STM-BJ) are used to measure the conductance of a single molecule bridging two electrodes. nih.govnih.gov

The conductance of biphenyl-dithiol based molecules is highly dependent on the torsion angle (φ) between the two phenyl rings. nih.gov The conductance (G) has been shown to follow a G ∝ cos²φ relationship, which is supported by both experimental measurements and theoretical calculations. nih.govaps.org This is because the transport is dominated by π-electron conjugation, which is maximized at a torsion angle of 0° (planar) and minimized at 90°.

Mechanical stretching of such molecular junctions can also modulate their conductance, offering a potential mechanism for a molecular switch. conicet.gov.ar The formation of stable molecular junctions is crucial, and different contact configurations between the thiol groups and the metal electrodes can lead to variations in the measured conductance. bohrium.comnih.gov

Below is a data table summarizing typical experimental and theoretical findings for biphenyl-dithiol type molecular junctions. While specific data for the octafluoro derivative is part of a broader class of such molecules, the principles are directly applicable.

| Property | Observation/Finding | Significance for Molecular Devices |

| Conductance vs. Torsion Angle | Conductance decreases significantly as the torsion angle between phenyl rings increases from 0° to 90°. nih.gov | The geometry of the molecule is a primary determinant of its electrical properties. |

| Dominant Transport Channel | Charge transport is typically dominated by a single transmission eigenchannel formed from π-electrons. aps.orgresearchgate.net | Understanding the orbital pathways for electrons is key to designing more conductive molecules. |

| Contact Geometry | The way the thiol end groups bind to the gold electrodes (e.g., top, bridge, or hollow sites) can alter the conductance by an order of magnitude. aps.org | The molecule-electrode interface is a critical and highly variable component of a molecular junction. |

| Single-Level Model Fitting | The current-voltage characteristics of symmetric biphenyl-dithiol junctions can be fitted with a single-level resonance model, yielding parameters for the energy offset (E₀) and coupling strength (Γ) to the electrodes. d-nb.info | Provides a quantitative framework for understanding and comparing the transport properties of different molecules. |

Probing Electron Transport Mechanisms at the Molecular Scale

At the heart of molecular electronics lies the challenge of understanding and controlling the flow of electrons through a single molecule. This compound serves as an excellent model system for investigating these fundamental transport phenomena. Studies on similar biphenyl-dithiol molecules have shown that charge transport is dominated by a quantum mechanical effect known as tunneling. utwente.nl

Theoretical calculations based on density-functional theory have been instrumental in elucidating the conduction mechanisms in biphenyl dithiol systems. aps.orgresearchgate.net These studies reveal that the transmission of electrons through the molecule is typically dominated by a single pathway, or "eigenchannel," which is formed from the π-electrons of the biphenyl core. aps.org The efficiency of this transport is highly dependent on the alignment of the molecule's frontier orbitals with the Fermi level of the electrodes.

Effects of Molecular Conformation and Molecule-Electrode Coupling on Conductance

The conductance of a single-molecule junction is not solely determined by the intrinsic properties of the molecule itself but is also profoundly affected by its environment, particularly its conformation and the way it connects to the electrodes.

A key conformational parameter in biphenyl-based molecules is the torsion angle (φ) between the two phenyl rings. This angle dictates the extent of π-conjugation across the molecule. In a planar conformation (φ = 0°), the π-orbitals of the two rings overlap significantly, facilitating efficient electron delocalization and leading to higher conductance. As the rings twist towards a perpendicular arrangement (φ = 90°), this overlap diminishes, disrupting the conjugation and causing a sharp decrease in conductance. aps.org This relationship between conductance (G) and torsion angle has been shown to follow a cos²φ dependence. researchgate.net

The nature of the bond between the terminal thiol groups of this compound and the metal electrodes (typically gold) is another critical factor. The strength and geometry of this molecule-electrode coupling can influence the alignment of the molecular orbitals with the electrode's Fermi level, thereby modulating the conductance. dissertation.com Different binding geometries, such as the thiol group binding to a single gold atom (top site) or bridging between two or three gold atoms (bridge or hollow sites), can result in conductance values that vary by an order of magnitude for the same molecule. aps.org

| Parameter | Effect on Conductance | Research Finding |

| Torsion Angle (φ) | Decreases with increasing angle | Conductance can decrease by a factor of 30 when twisting from a flat to a perpendicular conformation. aps.org |

| Molecule-Electrode Coupling | Varies with binding site | Different coordination geometries can alter conductance by an order of magnitude. aps.org |

Investigation of Rectification Phenomena in Molecular Diodes Enhanced by Fluorination

A molecular diode, or rectifier, is a fundamental component in electronics that allows current to flow preferentially in one direction. The asymmetric nature required for rectification can be introduced into a molecular junction in several ways, and the use of fluorinated molecules like this compound offers a promising strategy.

Fluorination can induce a significant dipole moment in the molecule, which can lead to an asymmetric shift of the molecular orbital energy levels under an applied bias voltage. bohrium.com This asymmetric response of the orbitals to the electric field is a key mechanism for rectification. When a voltage is applied, the HOMO and LUMO levels shift, and if this shift is different for positive and negative biases, the current-voltage (I-V) characteristic will be asymmetric, resulting in rectification.

Furthermore, creating an asymmetric coupling to the electrodes can also induce rectification. For instance, if one end of the molecule is more strongly coupled to the electrode than the other, this can lead to an uneven voltage drop across the junction, resulting in diode-like behavior. The thiol groups of this compound provide a means to anchor the molecule to the electrodes, and by modifying the electrode surfaces or the anchoring groups, the symmetry of the coupling can be broken.

Development of Advanced Sensing Technologies Leveraging Thiol Functionality

The thiol (-SH) groups at either end of the this compound molecule are not only crucial for forming stable connections to metal electrodes in electronic devices but also offer a versatile platform for the development of chemical sensors.

Chemiresistive and Electrochemical Sensing Platforms for Specific Analytes

Chemiresistive sensors operate by measuring the change in electrical resistance of a material upon exposure to a chemical analyte. A self-assembled monolayer (SAM) of this compound on a pair of closely spaced electrodes could function as a chemiresistor. When the target analyte binds to the monolayer, it can alter the electronic properties of the molecules or the charge transport between them, leading to a detectable change in resistance. The high sensitivity of molecular-scale charge transport to small perturbations makes this a promising approach for detecting trace amounts of analytes. nih.govmdpi.com

Electrochemical sensors, on the other hand, measure the current or potential changes resulting from a chemical reaction at an electrode surface. nih.govresearchgate.net A modified electrode coated with this compound could be used to detect specific analytes that interact with the fluorinated biphenyl core or the thiol groups. The interaction could be a redox reaction or a binding event that alters the electrochemical properties of the electrode surface. mdpi.commdpi.com

Rational Functionalization for Enhanced Selectivity and Sensitivity

A key challenge in sensor development is achieving high selectivity (the ability to detect a specific analyte in the presence of others) and sensitivity (the ability to detect low concentrations of the analyte). The structure of this compound can be rationally modified to enhance these properties.

For example, specific recognition elements, such as crown ethers for detecting metal ions or antibodies for detecting biological molecules, can be attached to the biphenyl core. This functionalization would make the sensor highly selective for the target analyte. The sensitivity of the sensor can be improved by optimizing the electronic properties of the molecule and the geometry of the sensing platform to maximize the signal change upon analyte binding. The electron-withdrawing nature of the fluorine atoms in this compound can also play a role in enhancing the sensitivity by modulating the interaction with certain analytes.

Exploratory Research in Photovoltaic Applications and Organic Solar Cells

The unique electronic and optical properties of conjugated organic molecules have made them attractive candidates for use in organic photovoltaic (OPV) devices, including organic solar cells. jmaterenvironsci.comuni-freiburg.demdpi.comtudelft.nlmdpi.com While research on this compound in this area is still in its early stages, the properties of its non-fluorinated analog, biphenyl-4,4'-dithiol, suggest potential applications.

Recent studies have shown that incorporating biphenyl-4,4'-dithiol into perovskite solar cells can enhance their efficiency and stability. bohrium.comresearchgate.net The dithiol molecule can passivate defects at the grain boundaries and on the surface of the perovskite film, which are common sources of performance degradation. The thiol groups can coordinate with the lead ions in the perovskite, and the biphenyl core can help to protect the perovskite layer from moisture and oxygen. bohrium.comresearchgate.net

The introduction of fluorine atoms in this compound could offer several advantages in this context. The strong electron-withdrawing character of fluorine can influence the energy level alignment at the interface between the perovskite and the charge-transporting layer, potentially improving charge extraction efficiency. Furthermore, the hydrophobic nature of fluorinated compounds could enhance the stability of the solar cell by providing better protection against humidity. While still exploratory, the use of this compound and similar fluorinated molecules represents a promising avenue for the development of more efficient and durable organic and hybrid solar cells.

Exploration of Coordination Chemistry and Metal Organic Framework Formation with Octafluoro 4,4 Biphenyldithiol

Octafluoro-4,4'-biphenyldithiol as a Versatile Dithiol Ligand

The presence of two thiol groups at the 4 and 4' positions of the perfluorinated biphenyl (B1667301) scaffold makes this compound a versatile multitopic ligand. These soft sulfur donor atoms exhibit a strong affinity for a wide range of transition metals and lanthanides, enabling the formation of diverse coordination complexes and extended structures.

Characterization of Coordination Modes with Various Transition Metals and Lanthanides

While specific crystal structures of transition metal and lanthanide complexes with this compound are not extensively documented in the literature, its coordination behavior can be inferred from related dithiolate and fluorinated ligands. The thiol groups can deprotonate to form thiolate anions, which act as bridging ligands between two or more metal centers, a common motif in the formation of coordination polymers. It is also conceivable that under certain conditions, it could act as a chelating ligand to a single metal center, although the rigidity and length of the biphenyl spacer make this less likely than bridging coordination.

With transition metals, which have a strong affinity for soft donors like sulfur, robust metal-thiolate bonds are expected. The geometry around the metal centers would be dictated by the preferred coordination number of the metal ion and the steric bulk of the ligand. For instance, square planar or tetrahedral geometries for four-coordinate metals and octahedral geometries for six-coordinate metals are plausible.

In the case of lanthanide complexes, the coordination is often dominated by the hard-soft acid-base principle, which would suggest a lesser affinity of the hard lanthanide ions for the soft sulfur donors. However, studies on lanthanide complexes with other fluorinated thiolate ligands, such as pentafluorothiophenol, have demonstrated that stable complexes can indeed be formed. In these systems, intramolecular Ln-F dative bonds have been observed, where a fluorine atom from the ligand coordinates to the lanthanide center. This suggests that this compound could exhibit a multidentate character, coordinating not only through its sulfur atoms but also through one or more of its fluorine atoms, leading to potentially complex and intriguing coordination geometries. The larger ionic radii of lanthanides allow for higher coordination numbers, and the fluxional nature of their coordination spheres could lead to dynamic behavior in solution.

Influence of Fluorine Atoms on Ligand Basicity, Chelation Properties, and Steric Hindrance

The eight fluorine atoms on the biphenyl backbone exert a profound electronic and steric influence on the coordinating ability of this compound.

Ligand Basicity: The strong electron-withdrawing inductive effect of the fluorine atoms significantly reduces the electron density on the entire biphenyl system, including the sulfur atoms of the thiol groups. This decrease in electron density lowers the basicity of the thiolate groups, making them weaker Lewis bases compared to their non-fluorinated counterparts. Consequently, the resulting metal-sulfur bonds may have a more significant covalent character.

Chelation Properties: As mentioned, the rigid and linear nature of the biphenyl spacer makes intramolecular chelation to a single metal ion sterically challenging. The primary role of this ligand is to act as a bridging unit to form coordination polymers or metal-organic frameworks.

Rational Design and Synthesis of Metal-Thiolate Coordination Polymers

The ditopic and rigid nature of this compound makes it an excellent candidate for the rational design and synthesis of metal-thiolate coordination polymers. These materials, which are a subclass of metal-organic frameworks (MOFs), can exhibit a range of network architectures from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.

Supramolecular Assembly and Control over Network Architectures

The formation of coordination polymers with this compound is a process of supramolecular assembly, where the final network architecture is governed by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions. By carefully selecting the metal ion (with its preferred coordination geometry) and the reaction conditions (such as solvent and temperature), it is possible to exert control over the dimensionality and topology of the resulting polymer.

For instance, the use of metal ions that favor linear or T-shaped coordination could lead to the formation of one-dimensional chains or two-dimensional square grids, respectively. The aforementioned πF–πF stacking interactions between the perfluorinated biphenyl rings of the ligands are expected to play a significant role in the packing of these coordination polymers, potentially leading to layered structures with well-defined interlayer spacing. The principles of crystal engineering can be applied to predict and target specific network topologies. While the synthesis of coordination polymers with aromatic dithiols is a known strategy, the specific use of perfluorinated dithiols like this compound introduces the element of fluorous interactions as a key structure-directing force.

Theoretical Investigations of Metal-Octafluoro-4,4'-biphenyldithiol Interactions

Theoretical methods, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the electronic structure and bonding in metal complexes of this compound, offering insights that can complement and guide experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energies

DFT calculations can be employed to model the coordination of this compound to various metal centers. These calculations can predict the optimized geometries of the resulting complexes, including bond lengths and angles, and provide valuable information about the nature of the metal-thiolate bond.

Electronic Structure: Analysis of the molecular orbitals from DFT calculations can elucidate the extent of covalent and ionic contributions to the metal-sulfur bond. For transition metal complexes, the degree of orbital mixing between the metal d-orbitals and the sulfur p-orbitals can be quantified. The electron-withdrawing fluorine atoms are expected to lower the energy of the ligand's molecular orbitals. This can affect the energy of ligand-to-metal charge transfer (LMCT) transitions, which are often observed in the electronic absorption spectra of metal-thiolate complexes.

Binding Energies: DFT can be used to calculate the binding energies between the Octafluoro-4,4'-biphenyldithiolate ligand and various metal ions. These calculations can help to quantify the stability of the complexes and to understand trends in reactivity. For example, a comparative study of the binding energies across a series of transition metals could reveal trends similar to the Irving-Williams series, although the highly covalent nature of the metal-thiolate bond and the influence of the fluorination would likely modulate this behavior. Furthermore, theoretical calculations can be used to investigate the strength of the potential intramolecular Ln-F interactions in lanthanide complexes and the energetic favorability of πF–πF stacking in the solid state.

Below is a hypothetical data table summarizing the kind of information that could be obtained from DFT calculations on a series of first-row transition metal complexes with Octafluoro-4,4'-biphenyldithiolate.

| Metal Ion | Predicted Coordination Geometry | M-S Bond Length (Å) | Calculated Binding Energy (kcal/mol) | Nature of M-S Bond |

| Mn(II) | Tetrahedral | 2.45 | -150 | Predominantly Ionic |

| Fe(II) | Tetrahedral | 2.38 | -165 | Ionic with some Covalent Character |

| Co(II) | Tetrahedral | 2.32 | -175 | Increased Covalent Character |

| Ni(II) | Square Planar | 2.20 | -190 | Predominantly Covalent |

| Cu(II) | Square Planar | 2.25 | -185 | Highly Covalent |

| Zn(II) | Tetrahedral | 2.40 | -160 | Predominantly Ionic |

Note: The data in this table is illustrative and based on general trends in coordination chemistry. Specific experimental or computational data for these exact complexes is not currently available.

Hydrothermal and Solvothermal Synthesis of Fluorinated Biphenyl-Dithiol Metal-Organic Frameworks

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs. lucp.netresearchgate.net These methods involve the reaction of a metal salt with an organic linker in a suitable solvent under elevated temperatures and pressures in a sealed vessel, such as a Teflon-lined autoclave. ossila.com The choice of solvent is crucial and can significantly influence the resulting MOF's structure and properties. lucp.net For the synthesis of MOFs using this compound, both aqueous (hydrothermal) and non-aqueous (solvothermal) solvent systems could be explored.

In a typical solvothermal synthesis, a metal salt (e.g., zinc nitrate, copper nitrate) and the this compound linker would be dissolved in a high-boiling point organic solvent like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol. lucp.netfigshare.com The reaction mixture is then heated to temperatures typically ranging from 80 to 200 °C for a period of several hours to days. The slow cooling of the reaction vessel allows for the crystallization of the MOF. The use of fluorinated linkers in solvothermal synthesis has been shown to produce MOFs with enhanced stability and interesting gas sorption properties. nih.gov

Hydrothermal synthesis, which utilizes water as the solvent, is a greener alternative and can lead to the formation of highly crystalline MOFs. researchgate.net For a dithiol linker like this compound, the pH of the aqueous solution might need to be adjusted to facilitate the deprotonation of the thiol groups, enabling coordination to the metal centers. The synthesis parameters for hypothetical MOFs based on this linker are extrapolated from studies on other fluorinated and dithiol-based MOFs and are presented in Table 1.

Table 1: Hypothetical Synthesis Parameters for this compound based MOFs

| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |

|---|---|---|

| Metal Precursor | Zinc Acetate, Copper(II) Nitrate | Zinc Nitrate, Copper(II) Acetate |

| Solvent | Water, Water/Ethanol mixture | DMF, DEF, Acetonitrile |

| Temperature (°C) | 100 - 180 | 80 - 150 |

| Time (hours) | 24 - 72 | 12 - 48 |

| pH/Modulator | pH adjustment with base (e.g., NaOH) | Modulators like acetic acid or trifluoroacetic acid |

The ability to tune the pore size, morphology, and surface area of MOFs is critical for tailoring their properties for specific applications. Several strategies can be employed to control these structural features in MOFs derived from this compound.

Pore Size Tuning: The pore size of a MOF is primarily determined by the length and geometry of the organic linker. rsc.orgresearchgate.net One common strategy to increase pore size is to use longer organic linkers. rsc.org While this compound has a fixed length, the introduction of co-linkers of varying lengths during the synthesis could lead to the formation of mixed-linker MOFs with tunable pore sizes. patsnap.com Another approach is the use of modulators, which are small molecules that compete with the linker for coordination to the metal centers, influencing the nucleation and growth of the MOF crystals and thereby affecting the pore structure. enpress-publisher.com

Morphology Control: The morphology of MOF crystals can be controlled by adjusting synthesis parameters such as temperature, reaction time, solvent composition, and the concentration of reactants. umich.edu The use of capping agents or modulators can also influence the crystal growth habit, leading to different morphologies like cubes, rods, or sheets. researchgate.net For instance, ultrasonic synthesis has been shown to be an effective method for controlling the morphology of sulfur-functionalized MOFs. nih.gov

Surface Area Enhancement: The Brunauer-Emmett-Teller (BET) surface area of a MOF is a measure of its porosity. To maximize the surface area, it is crucial to prevent the interpenetration of MOF frameworks, where multiple independent frameworks grow through each other, reducing the accessible pore volume. The use of bulky side groups on the linker or the careful selection of synthesis conditions can help to avoid interpenetration. researchgate.net Post-synthetic activation, which involves the removal of solvent molecules from the pores, is also a critical step to achieve a high surface area. ossila.com Table 2 summarizes the strategies for tuning the structural properties of these hypothetical MOFs.

Table 2: Strategies for Tuning Structural Properties of Fluorinated Biphenyl-Dithiol MOFs

| Property | Tuning Strategy | Expected Outcome |

|---|---|---|

| Pore Size | Use of mixed-linkers with varying lengths | Controlled and adjustable pore apertures |

| Morphology | Variation of synthesis temperature and time, use of modulators | Formation of specific crystal shapes (e.g., nanocubes, nanosheets) enpress-publisher.com |

| Surface Area | Prevention of interpenetration, post-synthetic activation | High porosity and increased active sites |

The unique chemical environment within fluorinated MOFs, particularly those containing sulfur functionalities, makes them promising candidates for applications in heterogeneous catalysis and gas adsorption.

Heterogeneous Catalysis: The presence of coordinatively unsaturated metal sites and functional organic linkers can impart catalytic activity to MOFs. rsc.orgresearchgate.net The fluorinated nature of the framework can enhance the Lewis acidity of the metal centers, which is beneficial for many catalytic reactions. acs.org For instance, fluorinated Fe-MOFs have shown enhanced activity in heterogeneous catalytic ozonation for water purification. acs.org The thiol groups in the this compound linker could also serve as active sites for certain catalytic transformations or could be post-synthetically modified to introduce other catalytic functionalities. rsc.orgresearchgate.net Water-stable fluorinated MOFs have demonstrated high efficiency as heterogeneous catalysts in aqueous solutions. rsc.orgrsc.org

Gas Adsorption: The high surface area and tunable porosity of MOFs make them excellent materials for gas storage and separation. nih.gov The presence of fluorine atoms in the framework can create favorable interactions with specific gas molecules, leading to enhanced adsorption selectivity. nih.gov For example, fluorinated MOFs have shown promise for the separation of fluorinated gases. acs.org The sulfur atoms in the dithiol linker could also contribute to selective gas adsorption through specific interactions. osti.gov MOFs containing thiol groups have been investigated for the adsorption of heavy metal ions from aqueous solutions, suggesting the potential for selective adsorption of other species as well. rsc.org

Table 3: Potential Applications of this compound based MOFs

| Application | Key Feature | Potential Advantage |

|---|---|---|

| Heterogeneous Catalysis | Enhanced Lewis acidity from fluorine atoms, active thiol groups | High catalytic activity and selectivity, potential for aqueous phase catalysis rsc.orgrsc.org |

| Gas Adsorption/Separation | Fluorinated pores, specific interactions with sulfur | Selective capture of fluorinated gases and other pollutants nih.govacs.org |

Theoretical Chemistry and Computational Modeling of Octafluoro 4,4 Biphenyldithiol Systems

Electronic Structure Calculations (e.g., DFT, Hartree-Fock)

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic electronic properties of molecules like Octafluoro-4,4'-biphenyldithiol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating the electronic structure, which governs the molecule's reactivity, charge transport characteristics, and spectroscopic behavior.

Determination of Frontier Molecular Orbital Energy Levels (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electrical conductivity and chemical reactivity.

Computational studies, often employing DFT, are used to calculate the energies of these orbitals. For conjugated systems like biphenyldithiols, the HOMO-LUMO gap is a key factor in determining their potential as molecular wires. unl.edu Theoretical calculations can reproduce experimental trends in I-V curves, although the absolute magnitude may differ. unl.edu The placement of the HOMO and LUMO levels relative to the Fermi level of metal electrodes is crucial for device conductivity. unl.edu

It's important to note that the choice of computational method significantly impacts the calculated HOMO-LUMO gap. Hartree-Fock methods tend to overestimate the gap, while standard DFT functionals often underestimate it. unl.edu Scaling techniques can be applied to DFT and HF results to provide values that are in better agreement with experimental data. unl.edu For instance, in a related dithiol, 1,4-benzenedithiol, unscaled HF and DFT calculations yielded significantly different gap energies, but scaled results were much closer to the experimental value. unl.edu

The charge distribution within the this compound molecule is also a key aspect of its electronic structure. The high electronegativity of the fluorine atoms leads to a significant redistribution of electron density compared to its non-fluorinated counterpart. This can be visualized through computed electrostatic potential maps, which would show regions of negative potential localized around the fluorine atoms and the sulfur atoms of the thiol groups.

Quantifying the Impact of Fluorination on Molecular Orbitals and Electronic Properties

Fluorination is a common strategy to modify the electronic properties of organic materials. nih.gov The introduction of highly electronegative fluorine atoms onto the biphenyl (B1667301) backbone has a profound effect on the molecular orbital energies of this compound.

The primary effect of fluorination is the lowering of both the HOMO and LUMO energy levels. nih.govnih.gov This is a direct consequence of the strong electron-withdrawing nature of fluorine. This stabilization of the frontier orbitals can enhance the air stability of the molecule, making it a more robust candidate for electronic applications. nih.gov

While both frontier orbitals are lowered in energy, the effect on the HOMO-LUMO gap can vary. nih.govnih.gov In some cases, fluorination can lead to a widening of the gap, while in others, it may cause a narrowing. nih.gov Time-dependent DFT (TD-DFT) calculations are often employed to investigate the influence of fluorine substitution on the optical transitions and to understand how it impacts the optical gap. nih.govrsc.org Studies on similar fluorinated aromatic compounds have shown that while the absolute molecular orbital energies are lowered, the HOMO-LUMO gap may not be significantly affected. nih.gov

The table below illustrates a hypothetical comparison of calculated frontier orbital energies for biphenyldithiol and its octafluorinated derivative, based on general trends observed in fluorinated aromatic systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4,4'-Biphenyldithiol | -5.8 | -1.5 | 4.3 |

| This compound | -6.5 | -2.1 | 4.4 |

Note: The values presented in this table are illustrative and intended to demonstrate the expected trends due to fluorination. Actual values would be dependent on the specific computational methodology used.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. semanticscholar.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape, flexibility, and intermolecular interactions of this compound. semanticscholar.org

Analysis of the Conformational Landscape of the Biphenyl Backbone and Thiol Groups

Conformational analysis, often aided by quantum chemical calculations, can identify the most stable conformers and the energy barriers between them. mdpi.comresearchgate.netbiomedres.ussemanticscholar.org For biphenyl systems, the planarity of the rings is influenced by the substituents. researchgate.net The introduction of fluorine atoms can alter the preferred molecular conformation due to their size and electronegativity. mdpi.com Studies on similar substituted biphenyls have shown that different conformers can be preferred in the gas phase versus the solid state. researchgate.net

Simulation of Intermolecular Interactions in Condensed Phases and at Interfaces

In condensed phases, such as in a thin film or when self-assembled on a surface, the intermolecular interactions of this compound become critical. MD simulations can model these interactions, which include van der Waals forces, electrostatic interactions, and potentially non-covalent interactions involving the fluorine and sulfur atoms. researchgate.net

Prediction of Spectroscopic Signatures for Experimental Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For this compound, key spectroscopic techniques that can be simulated include:

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.net These calculated spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure and to assign the observed vibrational bands to specific atomic motions. researchgate.net For example, the C-F stretching modes and the S-H stretching mode would be characteristic features in the predicted vibrational spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies and oscillator strengths of electronic transitions. rsc.org This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the wavelengths of light the molecule will absorb. The predicted spectrum can be compared with experimental measurements to validate the calculated HOMO-LUMO gap and the nature of the electronic excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of the various nuclei in the molecule (¹H, ¹³C, ¹⁹F). These predicted NMR parameters are highly sensitive to the electronic environment of the nuclei and can be used to confirm the molecular structure and to study conformational dynamics in solution. mdpi.com

The table below provides a hypothetical example of predicted spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Feature | Wavenumber/Wavelength/Chemical Shift |

| IR Spectroscopy | C-F Stretch | ~1100-1300 cm⁻¹ |

| IR Spectroscopy | S-H Stretch | ~2550-2600 cm⁻¹ |

| Raman Spectroscopy | C-S Stretch | ~650-750 cm⁻¹ |

| UV-Vis Spectroscopy | π-π* Transition | ~250-300 nm |

| ¹⁹F NMR Spectroscopy | Aromatic C-F | ~ -130 to -160 ppm |

Note: These are approximate ranges and the exact values would depend on the specific computational method and the molecular environment.

Computational Modeling of Surface Interactions and Self-Assembled Monolayer Formation

The formation of well-ordered self-assembled monolayers (SAMs) is a critical step in the fabrication of molecular electronic devices. Computational modeling, particularly using Density Functional Theory (DFT), provides a molecular-level understanding of the interactions between OFP molecules and metal substrates, typically gold (Au).

Theoretical studies have explored the adsorption of OFP on Au(111) surfaces. These models help determine the most stable adsorption geometries, binding energies, and the resulting electronic structure of the interface. Key findings from these computational models include:

Adsorption Geometry: DFT calculations suggest that, similar to its non-fluorinated counterpart, biphenyldithiol (BPDT), OFP adsorbs onto the Au(111) surface through the formation of strong gold-thiolate (Au-S) bonds at both ends of the molecule. The molecule typically adopts a tilted orientation with respect to the surface normal.

Intermolecular Interactions: The formation of a stable SAM is not only governed by molecule-substrate interactions but also by intermolecular forces. In the case of OFP, the fluorine atoms introduce significant electrostatic interactions. While van der Waals forces are present, the dominant intermolecular interactions are often repulsive dipole-dipole forces between the highly electronegative fluorine atoms on adjacent molecules. This can influence the packing density and ordering of the SAM.

Electronic Structure of the Monolayer: The formation of the SAM leads to a modification of the electronic states of both the molecule and the metal surface. Computational models show that the energy levels of the OFP molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are shifted and broadened upon adsorption. The fluorination in OFP generally leads to a lowering of both the HOMO and LUMO energy levels compared to BPDT.

The following table summarizes key parameters often derived from computational modeling of OFP SAMs on a gold surface.

| Parameter | Typical Computational Finding | Significance |

| Adsorption Site | Hollow or bridge site on Au(111) | Determines the specific Au-S bonding geometry and influences the overall monolayer structure. |

| Tilt Angle | Varies depending on packing density | Affects the thickness of the monolayer and the through-molecule tunneling distance. |

| Binding Energy | Strong chemisorption | Indicates the stability of the self-assembled monolayer on the gold substrate. |

| Intermolecular Spacing | Influenced by electrostatic repulsion | Determines the packing density and order within the monolayer. |

Advanced Charge Transport Simulations in Hypothetical Molecular Devices

Once the structure of the OFP-based molecular junction is computationally modeled, advanced simulations are employed to predict its charge transport properties. These simulations are typically based on the combination of DFT with non-equilibrium Green's function (NEGF) formalism. This approach allows for the calculation of the transmission spectrum, which describes the probability of an electron with a given energy to travel from one electrode to the other through the molecule.

Key insights from charge transport simulations of hypothetical OFP molecular devices include:

Transmission Spectrum: The transmission spectrum of an OFP molecular junction typically shows peaks corresponding to the molecular orbitals that are involved in charge transport. For OFP, both the HOMO and LUMO can contribute to the conductance, depending on the alignment of these orbitals with the Fermi level of the electrodes.

Conductance: Theoretical calculations have shown that the conductance of single-molecule junctions of OFP is sensitive to the degree of fluorination. The strong electron-withdrawing nature of the fluorine atoms lowers the energy of the frontier molecular orbitals. This shift in orbital energies can either increase or decrease the conductance depending on the position of the Fermi level of the electrodes relative to the molecular orbitals.

Effect of Fluorination: A primary focus of computational studies on OFP is to understand the impact of perfluorination on charge transport compared to the non-fluorinated BPDT. Theoretical models have demonstrated that the fluorine atoms can significantly alter the electronic coupling between the molecule and the electrodes, as well as the spatial distribution and energy of the frontier orbitals. This can lead to quantitative differences in the conductance of OFP- and BPDT-based molecular junctions.

Below is a data table summarizing the typical results from comparative computational studies on the charge transport properties of BPDT and OFP.

| Property | Biphenyl-4,4'-dithiol (BPDT) | This compound (OFP) |